2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step reactions. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would include steps such as refluxing, distillation, and crystallization to isolate and purify the final product . The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate .
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate .
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Uniqueness
What sets 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate apart is its unique combination of the chromen and benzodioxole moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-14-22(15-5-3-2-4-6-15)23(25)18-9-8-17(12-20(18)29-14)30-24(26)16-7-10-19-21(11-16)28-13-27-19/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLEYQVZKUDGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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